3-Hydroxy-N-phenylbutanamide

Overview

Description

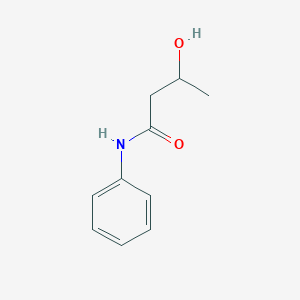

3-Hydroxy-N-phenylbutanamide is an organic compound that appears as a white crystal or crystalline powder . It has a certain solubility and can dissolve in some organic solvents such as acetone, methanol, and chloroform . Its molecular formula is C10H13NO2 .

Synthesis Analysis

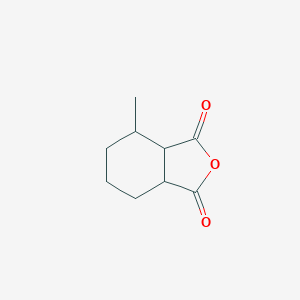

The synthesis of 3-Hydroxy-N-phenylbutanamide involves the cleavage of a carbon–carbon bond in the presence of diacetoxyiodo benzene (DIB) and a Lewis acid as the halogen source . This method significantly expands the value of DIB as a unique and powerful tool in chemical synthesis .Molecular Structure Analysis

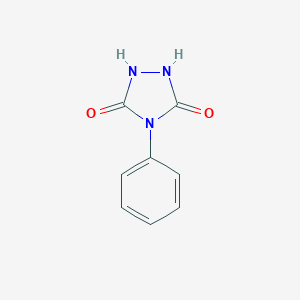

The molecular structure of 3-Hydroxy-N-phenylbutanamide is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C10H13NO2 .Chemical Reactions Analysis

The key transformation in the chemical reaction of 3-Hydroxy-N-phenylbutanamide involves the cleavage of a carbon–carbon bond in the presence of DIB and a Lewis acid as the halogen source . This method significantly expands the value of DIB as a unique and powerful tool in chemical synthesis .Scientific Research Applications

1. Structural Analysis and Derivative Studies

The structure of 4-hydroxy-3-phenylbutanamide monohydrate was confirmed through X-ray studies, revealing a staggered configuration at the central C(2)-C(3) bond and a three-dimensional network of hydrogen bonds stabilizing the crystal structure. This structural analysis is crucial for understanding the chemical behavior and potential applications of similar compounds (Soriano-garcia et al., 1984).

2. Catalysis and Stereoselectivity

3-Hydroxy-N-phenylbutanamide has been used as a precursor in the hydrogenation process, leading to its formation in good yield and high enantioselectivity. This process is facilitated by optically active ruthenium catalysts, highlighting its role in stereoselective synthesis (Gendre et al., 1998).

3. Application in Spirocycle Synthesis

The compound has been utilized in coupling reactions with aldehydes, demonstrating a new strategy to construct spirocycles in a one-pot operation through a Prins cascade process. This application signifies its importance in organic synthesis, particularly in creating complex molecular structures (Reddy et al., 2014).

4. Role in Pd-catalyzed Reactions

1,3-Dicarbonyl compounds like 3-oxo-N-phenylbutanamide, a structurally related compound, have been identified as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. This discovery extends the potential applications of similar compounds in facilitating organic transformations (Cui et al., 2007).

5. Anticonvulsant Activity

Research on the enantiomers of DL-3-hydroxy-3-phenylpentanamide (a related compound) revealed significant anticonvulsant activity, suggesting potential therapeutic applications for similar compounds in the treatment of epilepsy (Se et al., 2013).

6. Antimicrobial Properties

Novel pyrazole and imidazole derivatives containing N-phenylbutanamide structures have shown promising antimicrobial activity. This indicates the potential of 3-Hydroxy-N-phenylbutanamide derivatives in developing new antimicrobial agents (Idhayadhulla et al., 2012).

7. KCNQ Channel Activation for Epilepsy Treatment

N-phenylbutanamide derivatives have been explored as KCNQ openers for treating epilepsy, demonstrating the therapeutic potential of related compounds in neurological disorders (Yang et al., 2018).

Future Directions

The future directions of the research on 3-Hydroxy-N-phenylbutanamide could involve expanding the value of DIB as a unique and powerful tool in chemical synthesis . The method not only adds a new aspect to reactions that use other hypervalent iodine reagents but also provides a wide space for the synthesis of disubstituted acetamides .

properties

IUPAC Name |

3-hydroxy-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUKTRRDHIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340398 | |

| Record name | 3-Hydroxy-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-phenylbutanamide | |

CAS RN |

1954-91-2 | |

| Record name | 3-Hydroxy-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

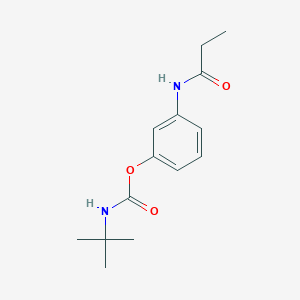

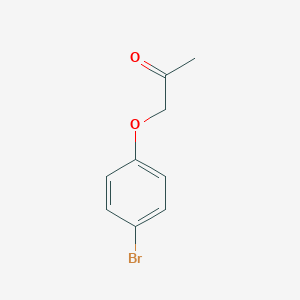

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.